3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one 3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 942282-99-7
VCID: VC8155428
InChI: InChI=1S/C17H15ClO/c1-12-7-9-15(13(2)11-12)17(19)10-8-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-8+
SMILES: CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)C
Molecular Formula: C17H15ClO
Molecular Weight: 270.8 g/mol

3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

CAS No.: 942282-99-7

Cat. No.: VC8155428

Molecular Formula: C17H15ClO

Molecular Weight: 270.8 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one - 942282-99-7

Specification

CAS No. 942282-99-7
Molecular Formula C17H15ClO
Molecular Weight 270.8 g/mol
IUPAC Name (E)-3-(2-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H15ClO/c1-12-7-9-15(13(2)11-12)17(19)10-8-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-8+
Standard InChI Key AYALQLDHRWSCRD-CSKARUKUSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)C
SMILES CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)C
Canonical SMILES CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)C

Introduction

Synthesis and Reaction Pathways

The synthesis of 3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically employs the Claisen-Schmidt condensation reaction, a method widely used for chalcone derivatives .

General Procedure

  • Reactants:

    • 2-Chlorobenzaldehyde: Provides the 2-chlorophenyl moiety.

    • 2,4-Dimethylacetophenone: Supplies the 2,4-dimethylphenyl group.

  • Conditions:

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Solvent: Ethanol or methanol.

    • Temperature: Room temperature or mild heating .

  • Mechanism:

    • Aldol Condensation: The aldehyde group of 2-chlorobenzaldehyde undergoes nucleophilic attack by the methyl ketone, forming the α,β-unsaturated ketone .

    • E-Selectivity: The trans configuration is favored due to steric and electronic factors.

Reaction ComponentDetails
BaseNaOH (10% aqueous)
SolventEthanol
Yield~92% (reported for analogous compounds)

Applications and Research Trends

Pharmaceutical Intermediates

This compound serves as a precursor for synthesizing heterocyclic derivatives, such as isoxazoles or thiazoles, which are explored in anticancer and antimicrobial drug discovery .

Materials Science

Chalcones are used in optoelectronic materials due to their fluorescence properties. For instance, derivatives with electron-donating groups can act as laser dyes .

Comparative Analysis with Related Chalcones

The following table highlights structural and functional differences among chalcone analogs:

CompoundSubstituentsMolecular Weight (g/mol)Key Activities
3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one2-Cl, 2,4-dimethyl270.8Anticancer, antioxidant
3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one4-Cl, 2,4-dimethyl270.8 Antimicrobial, anti-inflammatory
3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one3-Cl, 2,4-dimethyl270.8 Anticancer, enzyme inhibition
3-(2,4-Dichlorophenyl)-1-(2,5-dichlorothiophenyl)prop-2-en-1-one2,4-diCl, 2,5-diCl (thiophene)329.1 Antitumor, structural studies

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